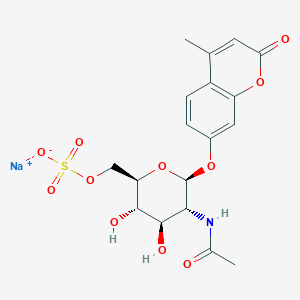

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for detecting and quantifying the activity of specific enzymes, such as N-acetyl-β-D-glucosaminidase and β-hexosaminidases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt involves multiple steps, starting with the preparation of 4-methylumbelliferone. This compound is then glycosylated with 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride under specific conditions to yield the desired product . The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of enzymes like N-acetyl-β-D-glucosaminidase or β-hexosaminidase. The reactions are carried out in buffered aqueous solutions at specific pH levels to optimize enzyme activity .

Major Products

The major product formed from these reactions is 4-methylumbelliferone, which exhibits fluorescence and can be easily quantified .

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

The compound serves as a substrate for various glycosidases, particularly N-acetyl-β-D-glucosaminidase (Hexosaminidase A). Its fluorogenic properties enable sensitive detection of enzyme activity, which is crucial for understanding metabolic pathways and enzyme kinetics.

Case Study : A study demonstrated that using this substrate allowed for rapid detection of Tay-Sachs disease by measuring enzyme activity in serum samples from affected individuals .

Cellular Uptake Studies

In cell biology, this compound is utilized to investigate the mechanisms by which glycosides are taken up by different cell types. This research provides insights into cellular metabolism and the transport processes of carbohydrates.

Data Table: Cellular Uptake Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Glycoside transport | Enhanced understanding of uptake mechanisms | |

| Metabolism analysis | Insights into cellular carbohydrate metabolism |

Diagnostic Applications

The compound is employed in clinical diagnostics to identify specific enzyme deficiencies related to metabolic disorders. It aids in the diagnosis of conditions such as GM2 gangliosidosis.

Case Study : Research involving patients with GM2 gangliosidosis used this substrate to quantify β-hexosaminidase activity in serum samples, providing critical diagnostic information .

Drug Development

In pharmaceutical research, the compound is valuable for screening potential drug candidates that target glycosidase enzymes. This application is essential for the development of new therapeutic agents aimed at treating metabolic disorders.

Data Table: Drug Development Applications

| Application Area | Description | Reference |

|---|---|---|

| Screening drug candidates | Evaluating efficacy against glycosidases | |

| Therapeutic research | Development of drugs targeting metabolic disorders |

Biotechnology Research

The compound plays a role in the production of recombinant proteins, where understanding glycosylation patterns is crucial for optimizing protein function and efficacy in biopharmaceuticals.

Wirkmechanismus

The compound exerts its effects by serving as a substrate for specific enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are primarily the enzymes N-acetyl-β-D-glucosaminidase and β-hexosaminidase, which hydrolyze the glycosidic bond in the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorogenic substrate used for similar enzyme assays.

4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside: A closely related compound with similar applications.

4-Methylumbelliferyl N-acetyllactosaminide: Used in enzymatic synthesis and assays.

Uniqueness

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is unique due to its specific structure, which allows it to be a substrate for a broader range of enzymes, including those involved in lysosomal storage diseases . Its high sensitivity and specificity make it a valuable tool in various biochemical and medical research applications .

Biologische Aktivität

4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt (commonly referred to as 4-MU-GlcNAc-6S) is a fluorogenic substrate that has garnered attention in biochemical research, particularly in the study of glycosaminidases and related enzymes. This compound serves as an important tool for understanding various biological processes, including enzyme activity, cellular signaling, and metabolic pathways.

- Molecular Formula : C₁₈H₂₀NNaO₁₁S

- Molecular Weight : 419.41 g/mol

- CAS Number : 142439-99-4

- Appearance : White to off-white powder

- Purity : >98% (HPLC)

Enzymatic Applications

4-MU-GlcNAc-6S is primarily utilized as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase (NAGase), which catalyzes the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The enzymatic activity can be quantitatively measured by the fluorescence emitted upon cleavage of the substrate, which releases 4-methylumbelliferone (4-MU), a highly fluorescent compound.

Case Studies and Research Findings

-

Fluorometric Assays :

- A study demonstrated the application of 4-MU-GlcNAc-6S in a fluorometric assay to measure NAGase activity in human serum and pig liver extracts. The results indicated that this substrate provides a sensitive and specific method for detecting enzyme activity, which is crucial for diagnosing lysosomal storage diseases such as Morquio syndrome .

- Glycosaminoglycan Metabolism :

-

Disease Diagnosis :

- The substrate has been employed in clinical settings to diagnose various metabolic disorders linked to glycosaminoglycan metabolism. For instance, patients with Morquio A syndrome exhibited markedly reduced NAGase activity when analyzed using this fluorogenic substrate, underscoring its utility in clinical diagnostics .

Comparative Analysis

The following table summarizes the biological activities and applications of 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt compared to other similar substrates:

| Substrate Name | Enzyme Target | Application Area | Sensitivity Level |

|---|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt | N-acetyl-alpha-D-glucosaminidase | Clinical diagnostics, Biochemical assays | High |

| 4-Methylumbelliferyl β-D-galactopyranoside | β-galactosidase | Glycoprotein analysis | Moderate |

| 4-Methylumbelliferyl β-D-glucuronide | β-glucuronidase | Drug metabolism studies | High |

Eigenschaften

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.